molecular formula C67H122N16O15 B12385559 Temporin B

Temporin B

Cat. No.: B12385559
M. Wt: 1391.8 g/mol
InChI Key: AYROABJJLVQQJK-UCGIAFIRSA-N
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Description

Overview of Host Defense Peptides (HDPs) and Their Biological Significance

Host Defense Peptides (HDPs), also known as Antimicrobial Peptides (AMPs), are fundamental components of the innate immune system, providing a first line of defense against a wide array of pathogens. nih.govencyclopedia.pub Found in virtually all forms of life, from microorganisms to humans, these small peptides are evolutionarily ancient and play a crucial role in protecting the host from infection. nih.gov HDPs are generally characterized as small (typically 12-50 amino acids), cationic, and amphipathic molecules. encyclopedia.pububc.ca This structure allows them to interact with and disrupt the negatively charged membranes of microorganisms like bacteria, fungi, and some viruses, often leading to cell lysis and death. nih.gov

The biological significance of HDPs extends beyond their direct antimicrobial actions. nih.gov They are increasingly recognized as key modulators of the immune system, bridging the innate and adaptive immune responses. encyclopedia.pubnih.gov HDPs can influence a variety of cellular processes, including chemotaxis (recruiting immune cells to the site of infection), altering gene expression, and promoting wound healing. encyclopedia.pububc.ca For instance, they can neutralize bacterial toxins like lipopolysaccharide (LPS) from Gram-negative bacteria and lipoteichoic acid (LTA) from Gram-positive bacteria, thereby preventing the excessive inflammatory responses that can lead to sepsis. nih.gov Given their broad-spectrum activity and multifaceted roles, HDPs are of significant interest as potential therapeutic agents, offering an alternative to conventional antibiotics, which face growing issues of resistance. nih.govnih.gov

The Amphibian Skin Secretome as a Source of Bioactive Peptides

The skin of amphibians is a remarkable and prolific source of bioactive peptides. nih.govresearchgate.net As a protective barrier, amphibian skin possesses a sophisticated chemical defense system housed within specialized granular glands. qub.ac.ukcabidigitallibrary.org When an amphibian is threatened or stressed, it can secrete a cocktail of these potent molecules onto its skin surface. qub.ac.uknih.gov This secretion serves as a defense mechanism against predators and, crucially, as a protection against microbial colonization in their often damp and pathogen-rich environments. cabidigitallibrary.org

The amphibian skin secretome is exceptionally diverse, containing a wide array of peptides with various biological functions. nih.govresearchgate.net These include antimicrobial peptides, but also toxins, neuropeptides, and hormones. researchgate.netcabidigitallibrary.org Scientists have identified numerous families of bioactive peptides from these secretions, such as the brevinins, dermaseptins, esculentins, magainins, and the temporins. nih.govresearchgate.net The high concentration and diversity of these peptides make amphibian skin a valuable resource for bioprospecting, leading to the discovery of novel compounds with potential applications in medicine and drug development. qub.ac.uknih.gov

Discovery and Initial Characterization of the Temporin Family of Peptides

The temporins represent one of the largest families of antimicrobial peptides found in amphibians. researchgate.net They are distinguished by being among the shortest known natural AMPs, typically consisting of only 10 to 14 amino acid residues. researchgate.netnih.gov A defining characteristic of the temporin family is their hydrophobic nature and low net positive charge, which differentiates their mode of action from many other cationic HDPs. nih.gov

Isolation from Rana temporaria

The temporin family was first identified and named following research on the European common frog, Rana temporaria. researchgate.netnih.gov In 1996, a screen of a cDNA library from the skin of Rana temporaria led to the identification of precursors for several peptides. nih.gov Subsequently, a family of ten structurally related peptides, designated Temporin A through L, were isolated from the skin secretions of these frogs, which were stimulated via mild electrical means. nih.govresearchgate.net These isolated peptides were all found to be amidated at their C-terminus, a common post-translational modification that often enhances the stability and activity of antimicrobial peptides. nih.govresearchgate.net

Nomenclature and Family Classification

The nomenclature for the temporin family, as with many amphibian peptides, is typically derived from the species of origin. mdpi.com The initial set of peptides (A-L) was named "temporin" after Rana temporaria. Since their initial discovery, over 150 peptides belonging to the temporin family have been isolated from various ranid frogs across different genera, including Amolops, Hylarana, and Pelophylax. nih.govmdpi.com Temporins share common features, such as their short length (8-17 amino acids), the presence of a C-terminal amide, and the absence of cysteine residues. nih.gov

Contextualization of Temporin B within the Broader Temporin Peptide Family

This compound is a 13-amino acid peptide that was among the original group isolated from the skin of Rana temporaria. nih.govmdpi.com Its primary sequence is LLPIVGNLLKSLL-NH₂. Within the temporin family, this compound is noted for its potent activity, primarily against Gram-positive bacteria, including pathogens like Staphylococcus aureus and Streptococcus pyogenes. mdpi.com It also exhibits activity against some fungi, such as Candida albicans. mdpi.com

Compared to other members of its family, this compound's activity profile shows some key distinctions. For instance, Temporin L is generally more potent and has a broader spectrum of activity, being effective against both Gram-positive and Gram-negative bacteria, but it also displays higher hemolytic activity (the ability to rupture red blood cells). researchgate.netnih.gov Temporin A also has a broad range of activity against bacteria and fungi. nih.gov Interestingly, research has shown that this compound can act synergistically with other temporins, such as Temporin L. nih.govnih.gov This suggests that the combination of peptides secreted by the frog may be more effective than any single peptide acting alone, potentially by forming hetero-oligomers that enhance their ability to disrupt bacterial membranes. nih.govnih.govacs.org

Table 1: Characteristics of Selected Temporin Peptides

Peptide Amino Acid Sequence Length Net Charge Primary Activity
Temporin A FLPLIGRVLSGIL-NH₂ 13 +2 Gram-positive bacteria, fungi, protozoa nih.gov
This compound LLPIVGNLLKSLL-NH₂ 13 +1 Gram-positive bacteria, fungi nih.govmdpi.com
Temporin G FFPLVAGLLGSLL-NH₂ 13 0 Gram-positive and some Gram-negative bacteria mdpi.com
Temporin L FVQWFSKFLGRIL-NH₂ 13 +3 Broad-spectrum antibacterial, fungi, high hemolytic activity nih.govnih.gov

Properties

Molecular Formula

C67H122N16O15

Molecular Weight

1391.8 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-2-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]butanediamide

InChI

InChI=1S/C67H122N16O15/c1-17-41(16)55(82-64(95)51-22-20-24-83(51)67(98)49(30-39(12)13)79-57(88)42(69)25-34(2)3)66(97)81-54(40(14)15)65(96)72-32-53(86)73-48(31-52(70)85)62(93)77-47(29-38(10)11)61(92)76-45(27-36(6)7)59(90)74-43(21-18-19-23-68)58(89)80-50(33-84)63(94)78-46(28-37(8)9)60(91)75-44(56(71)87)26-35(4)5/h34-51,54-55,84H,17-33,68-69H2,1-16H3,(H2,70,85)(H2,71,87)(H,72,96)(H,73,86)(H,74,90)(H,75,91)(H,76,92)(H,77,93)(H,78,94)(H,79,88)(H,80,89)(H,81,97)(H,82,95)/t41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,54-,55-/m0/s1

InChI Key

AYROABJJLVQQJK-UCGIAFIRSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N)NC(=O)C1CCCN1C(=O)C(CC(C)C)NC(=O)C(CC(C)C)N

Origin of Product

United States

Structural Biology and Biophysical Characterization of Temporin B

Primary Sequence Analysis and Conservation within Temporins

Temporin B is a 13-amino-acid peptide with the sequence LLPIVGNLLKSLL-NH2. mdpi.comconicet.gov.arnovoprolabs.com The C-terminus is typically amidated, a result of post-translational modification. plos.org Analysis of the primary sequence reveals a high proportion of hydrophobic residues, particularly leucine (B10760876) and isoleucine. conicet.gov.ar

Within the temporin family, there is considerable variability in amino acid sequence, although certain positions show higher conservation. conicet.gov.aracs.org Despite the variations, temporins generally share common physicochemical features crucial for their activity, such as a net positive charge and segregated hydrophilic and hydrophobic residues in their active conformation. nih.gov

Secondary and Tertiary Structure Determination

This compound, like many AMPs, lacks a defined secondary structure in aqueous solutions, existing primarily in a random coil conformation. nih.govsemanticscholar.org However, upon interacting with hydrophobic environments, such as lipid membranes or membrane-mimetic solutions like trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, this compound undergoes a conformational change and folds into a more ordered structure. nih.govsemanticscholar.orgmdpi.commdpi.com

Alpha-Helical Conformation in Mimetic Environments

In the presence of membrane-mimetic environments like SDS micelles or TFE solutions, Circular Dichroism (CD) spectroscopy studies indicate that this compound adopts an alpha-helical conformation. mdpi.comnih.govmdpi.com This structural transition is hypothesized to be essential for the peptide's interaction with and insertion into microbial membranes. asm.org Nuclear Magnetic Resonance (NMR) spectroscopy has also been used to determine the structure of this compound in SDS micelles, confirming its helical nature in such environments. nih.govrcsb.org

However, studies using molecular dynamics simulations with POPG lipid bilayers have suggested that this compound may adopt a type II beta-turn conformation rather than a pure alpha-helix upon binding to certain membrane types. acs.orgbiorxiv.orgresearchgate.net This indicates that the specific membrane environment can influence the adopted conformation.

Conformational Plasticity and Environmental Influences

The ability of this compound to change its conformation depending on the environment highlights its conformational plasticity. semanticscholar.org This flexibility allows the peptide to exist in a disordered state in aqueous solutions but adopt a membrane-interactive structure when encountering a hydrophobic environment like a cell membrane. semanticscholar.orgmdpi.com

Environmental factors, particularly the composition and properties of the lipid bilayer, significantly influence the conformation and behavior of this compound. For instance, the presence of negatively charged lipids, such as phosphatidylglycerol (POPG), which are abundant in bacterial membranes, facilitates the interaction and structural transition of cationic AMPs like this compound. asm.orgnih.gov Studies using model membranes with varying lipid compositions have shown that the extent and nature of membrane perturbations induced by this compound are sensitive to these differences. nih.gov Molecular dynamics simulations further support that this compound maintains alpha-helical conformations at the lipid membrane surface, penetrating shallowly into the bilayer. semanticscholar.orgmdpi.com

Physicochemical Parameters Influencing this compound Activity

The biological activity of this compound is closely linked to its physicochemical properties, primarily its net charge, cationicity, hydrophobicity, and amphipathicity. asm.orgfrontiersin.org

Net Charge and Cationicity

This compound is a mildly cationic peptide, typically possessing a net positive charge ranging from 0 to +3 at pH 7. mdpi.comasm.orgconicet.gov.ar This positive charge is primarily attributed to the presence of lysine (B10760008) residues in its sequence. conicet.gov.ar The cationic nature is crucial for the initial electrostatic attraction and interaction with the negatively charged surface of bacterial membranes, which have a higher proportion of anionic lipids compared to zwitterionic mammalian cell membranes. asm.orgfrontiersin.orgnih.gov While this compound has a relatively low positive charge compared to some other AMPs, this cationicity is still a key factor in its membrane binding and subsequent activity. frontiersin.org

Hydrophobicity and Amphipathicity

The balance between hydrophobicity and cationicity is critical for the membrane-targeting ability and activity of AMPs. asm.orgfrontiersin.org The hydrophobic region facilitates the insertion of the peptide into the lipid bilayer, while the charged residues contribute to the initial binding and can influence the peptide's orientation and depth of penetration within the membrane. asm.orgmdpi.com Studies on this compound analogs have demonstrated that modifications altering the net charge and hydrophobicity can significantly impact the peptide's membrane activity and antimicrobial potency. asm.orgnih.govkcl.ac.ukbohrium.com

Computational Modeling and Simulation Approaches

Computational approaches, such as molecular dynamics (MD) simulations and structural bioinformatics, are valuable tools for investigating the behavior of this compound at the molecular level. These methods provide insights into the peptide's structural characteristics, its interactions with lipid bilayers, and how modifications to its sequence can influence its activity. nih.govbohrium.comroyalsocietypublishing.org

Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions

Molecular dynamics simulations have been extensively used to study the interaction of this compound with model bacterial membranes. These simulations provide atomic-level details about how the peptide approaches, inserts into, and perturbs the lipid bilayer. nih.govbohrium.comroyalsocietypublishing.orgmdpi.com

Studies using all-atom MD simulations have shown that this compound peptides can aggregate in model membranes. researchgate.net The extent of aggregation can depend on the lipid composition of the membrane. For instance, aggregation was found to be less pronounced in POPG membranes compared to POPE/POPG mixtures. researchgate.net this compound generally shows deeper insertion into POPG membranes than into POPE/POPG membranes. nih.gov The insertion typically occurs via the N-terminus of the peptide. researchgate.netbiorxiv.org

MD simulations have also revealed that this compound can form hetero-oligomers with other temporins, such as temporin L, in models of Gram-positive bacterial plasma membranes. biorxiv.orgacs.orgnih.govacs.org This hetero-oligomerization is suggested to play a role in the synergistic antibacterial activity observed when this compound is combined with temporin L. biorxiv.orgacs.orgnih.govacs.org The formation of these mixed aggregates may enhance the effectiveness of bacterial killing or influence the threshold concentration required for activity. biorxiv.orgacs.orgnih.govacs.org

Simulations investigating this compound and its analogues have demonstrated that even minor changes in the peptide sequence can drastically alter membrane interactions and consequently affect antibacterial potency and selectivity. nih.govbohrium.com For example, modifications aimed at enhancing the hydrophobicity of the N-terminus and cationicity of the C-terminus have been shown to improve membrane activity and potency against both Gram-negative and Gram-positive bacteria in simulations and experiments. nih.govbohrium.com Conversely, increasing the cationicity at the N-terminus can abrogate channel conductance and reduce effectiveness against Gram-positive bacteria, while still enhancing potency against Escherichia coli. nih.govbohrium.com

Data from MD simulations can illustrate the depth of peptide insertion into membranes and the degree of peptide aggregation.

PeptideMembrane TypeAverage Z-position (relative to phosphate (B84403) group) of Residues 1-7Aggregation Tendency (Qualitative)
This compoundPOPE/POPGInterfacial regionPronounced aggregation
This compoundPOPGDeeper insertionLess pronounced aggregation
This compound + Temp LPOPGInsertion via N-termini (similar to alone)Hetero-oligomer formation

Structural Bioinformatics and Predictive Modeling

Structural bioinformatics and predictive modeling approaches complement MD simulations by providing insights into the potential structures of this compound and predicting its interactions and activity based on its sequence and physicochemical properties. researchgate.netfigshare.comresearchgate.net

Tools like PEP-FOLD3 can be used to predict the three-dimensional structure of this compound and its analogues. researchgate.netnih.gov These predictions can highlight the distribution of hydrophobic and charged residues, which is crucial for understanding how the peptide interacts with lipid bilayers. researchgate.netresearchgate.netnih.gov Temporins, including this compound, are known to adopt an α-helical structure in membrane-mimicking environments, with a distinct amphipathic character where hydrophobic and hydrophilic/basic residues segregate to opposite faces of the helix. mdpi.comresearchgate.net

Predictive modeling, including machine learning approaches, is being explored to forecast the antimicrobial activity of peptides, including temporins, and to predict the synergy between different AMPs. jcpres.combiorxiv.org These models can analyze peptide sequences and properties to predict their efficacy against specific bacterial strains or their behavior in combination with other antimicrobial agents. jcpres.combiorxiv.org For example, predictive models have suggested that temporin L may synergize with this compound against Pseudomonas aeruginosa. biorxiv.org

Structural bioinformatics analysis can also involve comparing the sequences and predicted structures of this compound and its analogues to identify key features that contribute to their varying activities. mdpi.comnih.govbohrium.com These analyses, combined with experimental data, help in understanding the structure-activity relationships of this compound and guide the design of modified peptides with improved properties. mdpi.comnih.govbohrium.com

The hydrophobic profile of this compound, calculated using scales like the combined consensus scale (CCS), can be schematized to visualize the distribution of hydrophobic residues along the peptide sequence. researchgate.net This profile, along with predicted 3D structures, aids in understanding how the peptide interacts with the hydrophobic core and charged headgroups of the lipid bilayer. researchgate.net

Biosynthesis and Production Methodologies of Temporin B

Natural Occurrence and Secretion Mechanisms in Amphibians

Temporins, including Temporin B, are naturally found in the skin secretions of frogs belonging to the Rana genus, particularly the European red frog, Rana temporaria. mdpi.comnih.govresearchgate.net These peptides are synthesized and stored in specialized granular glands within the amphibian skin. mdpi.comresearchgate.net The release of temporins from these glands is a defense mechanism triggered by stress or injury, involving the contraction of muscles surrounding the glands, leading to the expulsion of the peptide-rich secretions in a holocrine manner. researchgate.net This process allows amphibians to protect themselves against a wide range of potential microbial pathogens. mdpi.comresearchgate.net

This compound is characterized as a short, linear peptide comprising 13 amino acids. mdpi.comresearchgate.net It possesses a low positive net charge at neutral pH, typically ranging from 0 to +3, and contains a significant proportion of hydrophobic residues (around 50%). mdpi.comresearchgate.netconicet.gov.ar The peptide's sequence is LLPIVGNLLKSLL-NH2, and its molecular weight is approximately 1392.8 Dalton. mdpi.com A characteristic feature of this compound, like other temporins, is the α-amidation at its C-terminus. conicet.gov.arnih.gov Research involving Rana esculenta has provided insights into the biosynthetic precursors (preprotemporins) of temporin peptides, revealing a consistent structural organization that has been corroborated by molecular cloning studies for various temporin precursors. researchgate.net

Recombinant Expression Strategies for this compound

The production of antimicrobial peptides like this compound through recombinant expression systems presents a viable avenue for obtaining larger quantities for research and potential therapeutic development. mdpi.com Modern biotechnology employs genetic engineering techniques to express AMPs in various heterologous hosts, including microbial systems (such as bacteria and yeast) and eukaryotic cells (including mammalian cells and plant-based platforms). mdpi.com

While specific detailed studies on the recombinant expression of this compound were not extensively highlighted in the provided search results, the general approaches for recombinant AMP production are applicable. These strategies aim to overcome limitations associated with extraction from natural sources, such as low yield and complex purification processes. Plant expression systems, for instance, are being explored for their potential advantages in terms of scalability, cost-effectiveness, and production speed for recombinant proteins. mdpi.com

Chemical Synthesis Approaches for this compound and Analogs

Chemical synthesis, particularly Solid-Phase Peptide Synthesis (SPPS), is a well-established and efficient method for the production of this compound and its structural analogs, largely due to the relatively short length of temporin sequences. conicet.gov.arnih.govnih.govmdpi.com This approach allows for precise control over the peptide sequence and the incorporation of modified or unnatural amino acids.

Solid-Phase Peptide Synthesis (SPPS) using Fmoc Chemistry

The synthesis of this compound and its analogs is commonly performed using the Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis strategy. nih.govnih.govmdpi.comresearchgate.net This method utilizes a solid support resin, frequently a Rink-amide MBHA resin, as the anchor for the growing peptide chain. nih.govnih.govresearchgate.net

The Fmoc chemistry involves a cycle of deprotection and coupling steps. The Fmoc group, which protects the Nα-amine of the growing peptide chain, is removed using a base, typically a 20% solution of piperidine (B6355638) in N,N'-dimethylformamide (DMF). acs.orgnih.govnih.gov Following deprotection, the next Fmoc-protected amino acid is coupled to the free amine. This coupling reaction is facilitated by activating agents such as DIC, HBTU, TBTU, or PyBOP, often in the presence of a base like DIPEA. nih.govnih.gov The efficiency of both deprotection and coupling steps is monitored using qualitative tests like the Kaiser test or Chloranil test. nih.govnih.gov

Upon completion of the peptide chain assembly on the resin, the synthesized peptide is cleaved from the solid support. This cleavage step, which also removes any side-chain protecting groups, is typically carried out using a cocktail containing trifluoroacetic acid (TFA) along with scavengers such as triisopropylsilane (B1312306) (TIS) and water. nih.govnih.gov The cleaved peptide is then usually precipitated using cold diethyl ether. nih.govnih.gov

Purification and Analytical Validation Techniques (e.g., RP-HPLC, ESI-MS)

Following chemical synthesis, the crude peptide product requires purification to isolate the desired this compound or analog from truncated sequences, impurities, and reagents. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard technique for peptide purification, offering excellent resolution based on the hydrophobicity of the peptides. mdpi.comresearchgate.netdur.ac.uk The purification process typically involves eluting the peptide from an RP-HPLC column using a gradient of mobile phases, commonly consisting of water and acetonitrile, often acidified with TFA. nih.govresearchgate.netresearchgate.net Peptide elution is monitored by UV detection, frequently at wavelengths such as 214 nm or 254 nm. nih.govnih.gov

Analytical validation is crucial to confirm the identity and assess the purity of the synthesized peptide. Electrospray ionization-mass spectrometry (ESI-MS) or coupled HPLC-MS/MS is widely used to determine the accurate molecular mass of the peptide and verify its identity. mdpi.comnih.govresearchgate.netnih.gov These techniques provide essential data for confirming that the correct peptide sequence has been synthesized. researchgate.netnih.gov Other analytical methods, such as NMR spectroscopy for structural elucidation and UPLC for high-resolution purity analysis, can also be employed. mdpi.com Validation of analytical methods like RP-HPLC involves assessing parameters such as linearity, precision (repeatability and reproducibility), and accuracy. nih.govjocpr.com

Typical Reagents and Conditions in Fmoc-SPPS

StepReagentsSolventMonitoring Test
Fmoc DeprotectionPiperidine (e.g., 20%)DMFKaiser Test
Amino Acid CouplingFmoc-amino acid, Activating Agent (DIC, HBTU, TBTU, PyBOP), Base (DIPEA)DMFKaiser Test or Chloranil Test
Cleavage & DeprotectionTFA, Scavengers (e.g., TIS, Water)--

Common Analytical Techniques for Peptide Validation

TechniquePurposeInformation Provided
RP-HPLCPurification and Purity AssessmentSeparation based on hydrophobicity
ESI-MS / HPLC-MS/MSMolecular Mass Confirmation, IdentityAccurate Mass, Fragmentation (MS/MS)
NMR SpectroscopyStructural ConfirmationDetailed Structural Information
UPLCPurity AssessmentHigh-resolution Chromatography

Mechanisms of Action of Temporin B at the Molecular and Cellular Levels

Membrane-Disrupting Mechanisms

The core of Temporin B's antimicrobial action lies in its ability to compromise the structural and functional integrity of the cell membrane. This disruption occurs through a series of molecular and cellular events, beginning with the peptide's attraction to the microbial surface and culminating in the loss of cellular homeostasis.

Upon encountering a microbial cell, this compound peptides, which are typically unstructured in aqueous solutions, adopt an amphipathic α-helical conformation as they bind to the lipid environment of the membrane. nih.govmdpi.com This structural change is crucial for their subsequent insertion into and perturbation of the lipid bilayer. nih.gov The initial binding is facilitated by electrostatic interactions between the positively charged peptide and the negatively charged components of microbial membranes. biorxiv.orgmdpi.com

A primary consequence of this compound's interaction with microbial membranes is a rapid increase in membrane permeability. Studies utilizing synthetic analogs of this compound, such as TB_KKG6K, have demonstrated that the peptide quickly compromises the membrane's barrier function. biorxiv.orgresearchgate.netresearchgate.netunimi.it This is evidenced by the influx of fluorescent dyes, which are normally excluded from healthy cells, indicating that the peptide creates physical defects in the membrane. biorxiv.orgresearchgate.net

This permeabilization is coupled with a swift depolarization of the membrane potential. The dissipation of the electrochemical gradient across the membrane is a critical and often lethal event for the cell. Research on Candida albicans has shown that a this compound analog can induce significant membrane depolarization within minutes of application. researchgate.netnih.gov This rapid disruption of membrane potential interferes with essential cellular processes and is a hallmark of membrane-active antimicrobial peptides. researchgate.netresearchgate.net

The precise mechanism by which this compound permeabilizes membranes is a subject of ongoing research, with several models proposed to explain its action. The short length of this compound makes a classic "barrel-stave" pore, where peptides span the membrane to form a channel, unlikely. mdpi.com Instead, the "toroidal pore" and "carpet" models are more frequently discussed. mdpi.commdpi.comnih.gov

In the toroidal pore model , peptides insert into the membrane and induce a high degree of curvature, causing the lipid monolayers to bend continuously from the outer to the inner leaflet, forming a pore lined by both the peptides and the lipid head groups. mdpi.comacs.orgnih.gov This creates a water-permeable channel that disrupts ion gradients. mdpi.com Some studies suggest that temporins can form disordered toroidal pores, which are less structured and more dynamic. acs.orgnih.gov

The carpet model proposes that peptides accumulate on the surface of the membrane, orienting parallel to the lipid bilayer. mdpi.comnih.gov Once a critical threshold concentration is reached, the peptides disrupt the membrane in a detergent-like manner, leading to the formation of defects or the complete dissolution of the membrane into micelle-like structures. mdpi.comnih.gov

A distinct mechanism observed for this compound involves the induction of tubular lipid protrusions. At certain peptide-to-lipid ratios, this compound can cause the formation of long, flexible lipid tubules extending from the membrane surface. nih.govmdpi.com Molecular dynamics simulations suggest that at high concentrations, this compound peptides aggregate on the membrane and attract a large number of lipids out of the bilayer to form these tubule-like protrusions, which are filled with water. mdpi.com This process represents a significant and catastrophic alteration of membrane morphology. nih.gov

The action of this compound can exhibit detergent-like characteristics, particularly as described in the carpet model. Detergents are amphipathic molecules that can integrate into lipid bilayers, disrupting their structure and, at high enough concentrations (above the critical micelle concentration), solubilizing the membrane into mixed micelles. youtube.comyoutube.com When this compound peptides coat the membrane surface in a carpet-like fashion, they can destabilize it to the point of collapse and micellization. nih.gov

However, some evidence suggests that the primary mechanism is not a generalized detergent effect. The observation that peptide-induced leakage from vesicles depends on the size of the fluorescent probe used implies a more localized disruption, such as the formation of a discrete pore, rather than a complete, non-specific dissolution of the membrane. mdpi.com Therefore, while this compound can cause catastrophic membrane failure, its action may be more structured than that of a simple detergent, involving the formation of specific, albeit transient, pores or lipid-peptide structures. mdpi.comnih.gov

The selectivity of this compound for microbial cells over host cells is largely attributed to differences in membrane lipid composition. Microbial membranes, particularly those of bacteria, are rich in anionic (negatively charged) phospholipids (B1166683), which are less abundant on the outer leaflet of mammalian cell membranes. biorxiv.orgmdpi.com

This compound demonstrates a clear preference for interacting with anionic lipids. biorxiv.orgnih.gov This preference is driven by electrostatic attraction between the peptide's net positive charge and the negative charge of lipids like phosphatidylglycerol (PG), phosphatidylinositol, and cardiolipin (B10847521). nih.govbiorxiv.orgunimi.it Molecular dynamics simulations and experimental studies show that this compound peptides cluster anionic lipids in model membranes. nih.gov

Studies on a this compound analog (TB_KKG6K) have specifically identified phosphatidylinositol and cardiolipin as potential lipid targets. biorxiv.orgresearchgate.netunimi.itnih.gov Peptide-lipid overlay experiments confirmed the binding of the analog to various phosphatidylinositide phosphates. biorxiv.org While the peptide interacts preferentially with anionic membranes, it can also induce leakage in zwitterionic membranes, suggesting that hydrophobic interactions also play a significant role in its membrane activity. biorxiv.org

Interestingly, the specific lipid composition can influence the type of membrane disruption. For instance, this compound induces the formation of stable tubular structures in membranes containing phosphatidylglycerol, but this effect is inhibited in membranes containing cardiolipin, a lipid known to have a negative spontaneous curvature. nih.gov This highlights how specific peptide-lipid interactions can dictate the precise morphological changes that lead to cell death.

Data Tables

Table 1: Effects of this compound on Different Membrane Models

Membrane Model/SystemLipid CompositionObserved Effect of this compound/AnalogReference
Supported Lipid BilayerSOPC/POPG (8:2 mol/mol)Rapid formation of long, tubular lipid protrusions. nih.gov
Supported Lipid BilayerSOPC/CardiolipinInhibition of stable tubular structure formation. nih.gov
Candida albicans cellsEndogenous membraneRapid membrane depolarization and permeabilization. researchgate.netnih.gov
Large Unilamellar Vesicles (LUVs)100% PG (anionic)High degree of membrane leakage. unimi.it
Large Unilamellar Vesicles (LUVs)PE/PG/CL (30% anionic)Significant membrane leakage. unimi.it
Model Membranes (MD Simulation)POPG (anionic)Deeper peptide insertion, less aggregation. researchgate.netnih.gov
Model Membranes (MD Simulation)POPE/POPG (mixed)Shallow peptide insertion, strong aggregation. researchgate.netnih.gov

This table is interactive. Click on the headers to sort the data.

Specificity in Membrane Lipid Interactions

Differential Interactions with Gram-Positive vs. Gram-Negative Bacterial Membranes

This compound, a member of the temporin family of antimicrobial peptides (AMPs), exhibits a marked preference for Gram-positive bacteria. nih.govmdpi.com Its potent activity against pathogens like Staphylococcus aureus is well-documented, with Minimum Inhibitory Concentrations (MICs) often in the low micromolar range. mdpi.combiorxiv.org In contrast, its efficacy against Gram-negative bacteria is considerably lower. mdpi.com This differential activity is primarily attributed to the structural differences in the bacterial cell envelopes. The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), presents a formidable barrier that hinders the peptide's access to its ultimate target, the plasma membrane. nih.govnih.gov

Molecular dynamics simulations have provided insights into these differential interactions. This compound peptides show a tendency for deeper and more rapid insertion into model membranes composed of phosphatidylglycerol (POPG), which mimic the anionic nature of Gram-positive bacterial membranes. mdpi.com Conversely, in mixed membranes containing phosphatidylethanolamine (B1630911) (POPE) and POPG, which better represent Gram-negative membranes, the penetration of this compound is less pronounced, with the peptide remaining in a more aggregated state at the membrane's interfacial region. mdpi.com

To overcome the limited spectrum of activity, researchers have developed analogs of this compound. Modifications such as increasing the peptide's net positive charge and altering its amphipathic profile have led to analogs with improved activity against Gram-negative bacteria. mdpi.comresearchgate.net For instance, the analog TB_KKG6K, which has an increased positive charge, and this compound L1FK, with enhanced N-terminal hydrophobicity and C-terminal cationicity, both demonstrate a broader spectrum of activity that includes Gram-negative species. mdpi.comresearchgate.net These findings underscore that while the parent this compound molecule is primarily active against Gram-positive bacteria, its sequence is a viable template for designing new agents with expanded antimicrobial capabilities.

Interactions with Fungal Cell Membranes

This compound and its synthetic analogs have demonstrated significant antifungal activity, particularly against the opportunistic human pathogen Candida albicans. nih.govresearchgate.netfrontiersin.org The mechanism of action against fungal cells, much like with bacteria, is centered on the disruption of the cell membrane. Studies using the analog TB_KKG6K have shown that the peptide rapidly induces membrane depolarization and permeabilization in C. albicans. mdpi.commdpi.com This disruption of the membrane potential is a key factor in its growth-inhibitory and fungicidal effects. mdpi.com

Investigations into the peptide's interaction with model membrane systems revealed that the process involves both hydrophobic and electrostatic interactions. mdpi.commdpi.com The peptide shows a preference for binding to anionic lipids, with studies identifying phosphatidylinositol and cardiolipin as potential specific targets within the fungal membrane. mdpi.commdpi.com This interaction compromises membrane integrity, leading to the rapid death of fungal cells. mdpi.com The fast-acting nature of this membrane disruption is considered a key advantage, as it may reduce the likelihood of fungi developing resistance. mdpi.com Analogs have been shown to effectively kill both planktonic (free-floating) and sessile (biofilm-embedded) C. albicans cells. researchgate.net

PeptideTarget OrganismKey FindingsReference(s)
This compoundCandida albicansActive against C. albicans. frontiersin.org
TB_KKG6K (analog)Candida albicansInduces rapid membrane depolarization and permeabilization; kills planktonic and sessile cells. mdpi.comresearchgate.netmdpi.com
D-Lys_TB_KKG6K (analog)Candida albicansInhibits growth of multiple Candida species; shows superior proteolytic stability. researchgate.net
This compound L1FK (analog)Candida albicansShows greater activity against C. albicans compared to the parent peptide. mdpi.com

Transmembrane Ion Conductance Studies

Patch-clamp studies have confirmed that this compound and its analogs can disrupt membrane integrity by forming pores or channels, leading to transmembrane ion conductance. mdpi.combiorxiv.org This activity is a critical aspect of its microbicidal mechanism, as the uncontrolled passage of ions across the membrane dissipates essential electrochemical gradients, leading to cell death.

Interestingly, the channel-forming behavior of this compound can be modulated by its interaction with other temporins, such as Temporin L. When used in combination, this compound and Temporin L trigger transmembrane ion conductance more rapidly and at lower peptide concentrations than when either peptide is used alone. biorxiv.org However, the resulting pores are of a lower amplitude and smaller size. biorxiv.org Molecular dynamics simulations support these findings, indicating that the two peptides readily form hetero-oligomers within model Gram-positive bacterial membranes. biorxiv.org This suggests a synergistic mechanism where this compound modifies the membrane activity of Temporin L, potentially creating more numerous but smaller pores that are nonetheless highly effective at killing bacteria. biorxiv.org

Conversely, modifications to the this compound sequence can drastically alter its ability to induce ion conductance. An analog with enhanced cationicity at the N-terminus was found to be ineffective at triggering channel conductance, which correlated with its loss of activity against Gram-positive bacteria, despite having enhanced potency against E. coli. mdpi.com This highlights the sensitive relationship between the peptide's structure and its specific mechanism of membrane disruption.

Intracellular Targets and Processes

Entry into Microbial Cells (e.g., Energy-Independent Mechanisms)

Beyond membrane disruption, the activity of this compound involves entry into the microbial cell. Fluorescence microscopy studies using a labeled version of the analog TB_KKG6K have demonstrated that the peptide rapidly enters Candida albicans cells. mdpi.commdpi.com A crucial finding from these studies is that this cellular uptake occurs through an energy-independent mechanism. mdpi.commdpi.com This was confirmed by showing that the peptide could still enter cells at 4°C or in the presence of metabolic inhibitors, conditions under which energy-dependent uptake processes are blocked. mdpi.com This mode of entry suggests that the peptide may be able to translocate directly across the membrane after initial disruption or be taken up via a non-endocytic pathway that does not require cellular energy expenditure.

Disintegration of Subcellular Structures

Once inside the microbial cell, this compound and its analogs can cause significant internal damage. Cryo-based electron microscopy of C. albicans cells treated with the TB_KKG6K analog revealed that while the peptide does not cause outright cell lysis (rupture), it does trigger the disintegration of subcellular structures. nih.govmdpi.commdpi.com This observation of internal chaos in the absence of cell wall collapse points towards the existence of one or more intracellular targets for the peptide. nih.govmdpi.com The ability to disrupt internal cellular organization represents a secondary mechanism of action that complements its primary attack on the cell membrane, contributing to its potent fungicidal activity.

Inhibition of Intracellular Bacterial Survival (e.g., within Keratinocytes)

A significant feature of this compound is its ability to kill bacteria that have invaded and taken up residence within host cells. This is particularly important for treating infections caused by facultative intracellular pathogens like Staphylococcus aureus, which can hide from many conventional antibiotics within host cells such as keratinocytes. nih.gov

Studies have shown that this compound can diffuse into human HaCaT keratinocytes and exert its bactericidal activity without being toxic to the host cell at effective concentrations. nih.govmdpi.commdpi.com In one study, this compound at a concentration of 16 μM was able to kill approximately 80% of an internalized standard S. aureus strain and 40% of a multidrug-resistant clinical isolate (MRSA) within two hours. nih.govmdpi.com This demonstrates that the peptide not only penetrates the host cell membrane but also remains active in the cytoplasm, where it can target the intracellular bacteria. nih.gov Furthermore, treatment with the peptide was shown to prevent the bacteria-induced killing of the keratinocytes themselves. nih.govmdpi.com An advanced peptide conjugate based on a temporin analog, DAL-PEG-DK5, also showed potent intracellular activity, reducing the viability of intracellular MRSA by over 70%. mdpi.com This ability to clear intracellular pathogens makes this compound a promising candidate for treating complex skin and soft tissue infections.

PeptideHost CellIntracellular PathogenKey FindingReference(s)
This compoundHaCaT KeratinocytesS. aureus (ATCC & MRSA)Kills up to 80% of intracellular S. aureus at a non-toxic concentration (16 μM). nih.govmdpi.com
DAL-PEG-DK5 (analog)Human KeratinocytesMRSAReduced viable intracellular MRSA by 71.5% at 1.25 x MIC. mdpi.com

Modulation of Host Cellular Responses (Preclinical Context)

In addition to its direct antimicrobial activities, this compound exhibits significant modulatory effects on host cellular responses, particularly those integral to the wound healing cascade. In preclinical settings, this peptide has been shown to interact with and influence the behavior of key mammalian cells involved in tissue repair, such as keratinocytes.

Interactions with Mammalian Cells (e.g., Keratinocytes)

This compound has been demonstrated to directly interact with mammalian cells, notably keratinocytes, which are the primary cell type in the epidermis and are crucial for re-epithelialization during wound healing. Studies have shown that this compound can effectively engage with human keratinocyte-like HaCaT cells. nih.govmdpi.comnih.gov

A key aspect of this interaction is the peptide's ability to enter the keratinocytes. Confocal fluorescence microscopy has revealed that this compound can diffuse into the cytoplasm of HaCaT cells. nih.gov This internalization occurs without compromising the viability of the host cells at effective concentrations, highlighting a degree of selectivity in its action. mdpi.com For instance, at a concentration of 16 μM, this compound can kill intracellular bacteria within HaCaT keratinocytes without being toxic to the host cells themselves. nih.govnih.gov This interaction is not limited to healthy cells; the peptide also prevents the killing of keratinocytes by invading bacteria like Staphylococcus aureus. nih.gov The ability to penetrate mammalian cells and exert intracellular effects without causing significant host cell damage is a critical feature of its modulatory potential.

Influence on Cellular Migration and Wound Healing Pathways (e.g., EGFR signaling)

A significant finding in the preclinical evaluation of this compound is its capacity to promote the migration of keratinocytes, a fundamental process in the closure of wounds. nih.govnih.gov In in vitro wound healing assays using a monolayer of HaCaT cells, this compound has been shown to stimulate "gap" closure by enhancing the migratory speed of these cells. nih.gov

The mechanism underlying this pro-migratory effect has been linked to the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway. nih.gov The EGFR is a key regulator of keratinocyte proliferation, differentiation, and migration. nih.gov The involvement of this pathway was confirmed by experiments where the specific EGFR tyrosine kinase inhibitor, AG1478, was used. Pretreatment of HaCaT cells with this inhibitor significantly prevented the cell migration induced by this compound, indicating that the peptide's effect is mediated, at least in part, through the EGFR signaling cascade. nih.gov

Furthermore, studies have suggested that the wound-healing effect of this compound is also partially attributable to the promotion of cell proliferation. nih.gov This was demonstrated through the use of mitomycin C, a proliferation inhibitor, which reduced the rate of wound closure in the presence of the peptide. nih.gov

The following table summarizes the key research findings on the influence of this compound on keratinocyte migration.

ParameterFindingSource
Cell Type HaCaT keratinocytes nih.gov
Effect Promotion of cellular migration nih.govnih.gov
Migration Speed 12 µm/h nih.govnih.gov
Signaling Pathway Epidermal Growth Factor Receptor (EGFR) nih.gov
Inhibitor Effect (AG1478) Prevention of this compound-induced migration nih.gov
Proliferation Contribution Migration inhibited by mitomycin C nih.gov

Biological Activities and Preclinical Efficacy of Temporin B

Antimicrobial Spectrum and Potency

Antibacterial Activity Temporin B and its modified analogs exhibit antibacterial activity against a range of bacteria, with native temporins primarily active against Gram-positive strainsnih.gov. Modifications to the peptide sequence can significantly alter its potency and spectrumnih.govrcsb.org.

Activity against Gram-Positive Bacteria (e.g., Staphylococcus aureus, MRSA, Bacillus megaterium, Streptococcus pyogenes, VRE) this compound is strongly active against Acinetobacter junii Bo-2, a bacterium isolated from the natural flora of frogsnih.gov. It effectively kills both ATCC-derived and multidrug-resistant clinical isolates of Staphylococcus aureus in human keratinocytes without harming the host cellsnih.gov. Temporins, in general, are noted for their activity against resistant Gram-positive pathogens, including MRSA and VREmdpi.commdpi.com. Some temporin-derived peptides have shown potent antimicrobial activities against MRSA by permeabilizing cytoplasmic membranes and damaging membrane integritynih.gov.

Data on the activity of this compound against specific Gram-positive bacteria are detailed in various studies. For instance, this compound is reported to have effective concentrations in the micromolar (μM) range against Gram-positive bacteria mdpi.com. A synthetic this compound analogue (TB-YK) has shown activity against methicillin-resistant strains of S. aureus nih.gov.

Activity against Gram-Negative Bacteria (e.g., Acinetobacter junii Bo-2, synergy with other temporins) While temporins are predominantly active against Gram-positive bacteria, they are generally less active against Gram-negative bacterianih.gov. However, this compound is strongly active against Acinetobacter junii Bo-2nih.gov. Efforts have been made to improve the activity of this compound against Gram-negative bacteria through modifications, such as alanine (B10760859) scanning combined with the addition of extra lysine (B10760008) residuesmdpi.com. Enhancing the hydrophobicity of the N-terminus and cationicity of the C-terminus in this compound can improve its potency against both Gram-negative and Gram-positive bacteriarcsb.orgbohrium.com. Conversely, enhancing the cationicity of the N-terminus can render it ineffective against Gram-positive bacteria while enhancing its potency against Escherichia colircsb.orgbohrium.com.

A synthetic this compound analogue (TB-YK) has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria nih.gov. Notably, when TB-YK was used in combination with native temporin A, a strong synergism was observed against both Gram-positive and Gram-negative bacteria nih.gov. Electron microscopy studies indicated that the combination of temporin A and TB-YK could perforate the bacterial membrane nih.gov.

Antiparasitic Activity (e.g., Leishmania)

This compound has demonstrated antiparasitic activity, notably against Leishmania species, the causative agents of leishmaniasis. nih.govmdpi.com Studies have shown that this compound can exhibit leishmanicidal activity at micromolar concentrations. nih.govizslt.it This activity is hypothesized to involve the permeation of the parasite's plasma membrane. nih.govmdpi.com

Research has investigated the effects of this compound on different forms and species of Leishmania. Against L. mexicana promastigotes (insect stage), this compound showed activity with an ED50 of 38 µM. mdpi.com However, its activity against the clinically relevant amastigote form of L. mexicana was reported as inactive at concentrations up to 100 µM in one study. mdpi.com In contrast, this compound has demonstrated significant activity against axenic amastigotes of other Leishmania species, such as L. pifanoi. mdpi.com Another study reported that this compound was able to kill 50% of L. donovani promastigotes at an LC50 of 8.6 μM and L. pifanoi amastigotes at 5 μM. mdpi.comnih.gov The leishmanicidal action of temporins A and B is favored by their capacity to induce membrane permeation, leading to severe damage to the parasite membrane. nih.gov

The varying susceptibility of different Leishmania species and forms to temporin peptides may indicate differences in their surface structure, which is considered a potential target for these peptides. worktribe.com

Here is a summary of this compound's activity against Leishmania:

Leishmania Species/FormActivity ObservationConcentration (µM)Source
L. mexicana promastigotesSignificant activityED50 = 38 mdpi.com
L. mexicana amastigotesInactive at maximal concentration tested (100 µM)>100 mdpi.com
L. pifanoi amastigotesSignificant activity5 mdpi.comnih.gov
L. donovani promastigotesAble to provoke 50% death (LC50)8.6 mdpi.comnih.gov

Synergistic Interactions with Other Antimicrobial Agents

This compound has been shown to act synergistically with other antimicrobial agents, including other temporins and conventional antibiotics. mdpi.comnih.gov These combinatorial effects can enhance antimicrobial potency and potentially broaden the spectrum of activity. nih.gov

Combinatorial Effects with Other Temporins (e.g., Temporin A, Temporin L)

This compound can act in combination with other temporin peptides, such as Temporin A and Temporin L, against various bacteria. mdpi.complos.org Synergy against Gram-negative bacteria, including E. coli, P. aeruginosa, and Aeromonas hydrophila, has been described when this compound is used in combination with Temporin L, even though they may have weak activity individually. mdpi.comnih.gov This synergistic action between temporins produced by the same organism is thought to have physiological significance. mdpi.com

Studies have investigated the interaction between this compound and Temporin L. While generally only modest synergistic improvements in potency are observed when combining temporins L and B, this compound can enhance the cooperativity of the in vitro antibacterial activity of Temporin L against strains like EMRSA-15. nih.govacs.orgbiorxiv.orgnih.govkcl.ac.uk Molecular dynamics simulations suggest that this compound and Temporin L can readily form hetero-oligomers in models of Gram-positive bacterial plasma membranes. nih.govbiorxiv.orgnih.govkcl.ac.uk Patch-clamp studies indicate that transmembrane ion conductance is triggered with lower amounts of both peptides and more quickly when used in combination, although the conductance is of a lower amplitude and the pores are smaller. nih.govbiorxiv.orgnih.govkcl.ac.uk It is hypothesized that this compound may act by forming Temporin L/B hetero-oligomers that are more effective at bacterial killing than Temporin L homo-oligomers, or by reducing the probability of the latter forming until a threshold concentration is reached. nih.govnih.govkcl.ac.uk

A synthetic analog of this compound (TB-YK) has also been reported to show synergism with Temporin A, demonstrating antimicrobial and anti-inflammatory activity in vivo against Gram-positive (S. aureus, Listeria monocytogenes) and Gram-negative (Salmonella enterica, E. coli) bacteria. mdpi.complos.orgresearchgate.net

Synergy with Conventional Antibiotics (e.g., Imipenem (B608078), Gentamicin)

This compound, or its analogs, can also exhibit synergy with conventional antibiotics. Although the search results primarily highlight synergy of other temporins (like Temporin A and L) with conventional antibiotics such as imipenem and gentamicin (B1671437) mdpi.comnih.gov, the principle of AMP-antibiotic synergy is relevant. AMPs can enhance the activity of antibiotics by disrupting bacterial membranes, thereby facilitating the entry of antibiotics to their intracellular targets. nih.gov

Specifically regarding this compound, a study investigating the antimicrobial and anti-inflammatory activities of a combination of a chemically modified this compound (TB-KK) and royal jellein I against Staphylococcus epidermidis showed synergistic activity. nih.govnih.govresearchgate.net This synergy was observed against Staphylococcus epidermidis strains. nih.gov

While direct studies of native this compound's synergy with Imipenem and Gentamicin were not explicitly detailed for this compound itself in the provided results, the broader context of temporins and AMPs suggests this is an area of investigation. Temporin L, for instance, has shown strong synergistic activity with imipenem against E. coli. nih.gov Temporin A enhances the antibacterial activity of gentamicin against S. aureus. mdpi.comresearchgate.net

Immunomodulatory and Anti-Inflammatory Effects (Preclinical Models)

Beyond their direct antimicrobial actions, temporins, including this compound, have demonstrated immunomodulatory and anti-inflammatory effects in preclinical models. nih.govresearchgate.netnih.gov These effects can contribute to their therapeutic potential by modulating the host immune response during infection. nih.gov

A study using a chemically modified this compound (TB-KK) in combination with royal jellein I investigated their anti-inflammatory activities against Staphylococcus epidermidis. nih.govresearchgate.net In vitro, this combination showed low hemolytic activity, no NO2- production, and the ability to reduce the synthesis of pro-inflammatory cytokines TNF-α and IFN-γ. nih.govresearchgate.net In vivo, in a mouse model infected with Staphylococcus epidermidis, the combination not only sterilized the mice but also inhibited the expression of genes encoding COX-2 and CD64, which are important parameters of inflammation. nih.govresearchgate.net

Another study on a different temporin, Temporin-Rb, investigated its effects on cell viability and pro-inflammatory gene expression in A549 cells (lung airway epithelial cells). researchgate.net While this is a different temporin analog, it highlights the investigation of immunomodulatory properties within the temporin family. Temporin-Rb was found to modulate the production of TGFβ by A549 cells, supporting its immunomodulatory properties. researchgate.net

These findings suggest that this compound and its analogs may have a dual role, acting directly against pathogens and modulating the inflammatory response, which could be beneficial in treating infections. plos.orgnih.gov

Anti-Cancer Activities (Preclinical Investigations with specific analogs)

Preclinical investigations have explored the anti-cancer activities of temporins, primarily focusing on specific analogs rather than native this compound itself in the provided search results. While Temporin A has been reported to present anticancer activity mdpi.com, the search results did not provide specific details on the anti-cancer activities of this compound or its analogs within the defined scope. One search result mentioned Temporin-1CEb as having "Anticancer" nature in a database, but without specific data or preclinical investigation details cpu-bioinfor.org.

Therefore, based on the provided search results, detailed research findings and data tables specifically on the anti-cancer activities of this compound or its specified analogs (as per the original prompt's implied scope) are not available. Research in this area appears to be ongoing with various temporin analogs.

Structure Activity Relationship Sar Studies and Analog Design

Rational Design Principles for Temporin B Analogs

Rational design of this compound analogs involves making specific modifications to the peptide sequence based on an understanding of how different amino acids and structural features contribute to antimicrobial activity and target cell selectivity. sci-hub.se Key principles include altering charge, hydrophobicity, amphipathicity, and proteolytic stability to enhance interaction with bacterial membranes and overcome limitations like susceptibility to degradation or narrow spectrum. bohrium.comresearchgate.nettandfonline.com

Amino Acid Substitutions and Deletions

Amino acid substitutions and deletions are fundamental strategies in this compound analog design. These modifications can significantly impact the peptide's physicochemical properties and, consequently, its biological activity. For instance, alanine (B10760859) scanning studies on this compound have revealed the importance of specific residues, such as Lysine (B10760008) at position 10, for its activity. mdpi.com Substituting Glycine (B1666218) at position 6 with Alanine in one study resulted in a this compound analog (TB_KKG6A) with slightly improved activity against Gram-positive bacteria. mdpi.com Deletion of Asn7 in the this compound L1FK analog also influenced its conformation and improved activity against both Escherichia coli and Staphylococcus aureus. biorxiv.org

Terminal Modifications (e.g., Amidation, N-terminal additions)

Terminal modifications, such as C-terminal amidation and N-terminal additions, are frequently employed to enhance the properties of AMPs, including this compound analogs. researchgate.net C-terminal amidation is a common modification believed to improve antibacterial potency, potentially by increasing the positive charge, providing protection from proteases, and stabilizing the secondary structure. researchgate.net Adding positively charged amino acids, such as lysines, to the N-terminus has been shown to increase the net positive charge of this compound analogs, which can improve their interaction with negatively charged bacterial membranes and broaden their spectrum of activity to include Gram-negative bacteria. mdpi.comnih.govmdpi.com For example, the addition of two lysine residues at the N-terminus, combined with a Glycine to Alanine substitution at position 6, resulted in the analog TB_KKG6A, which exhibited improved activity against both Gram-negative and Gram-positive bacteria. mdpi.commdpi.com Another analog, TB-YK, modified with a tyrosine and two lysines at the N-terminus, also showed activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Chiral Amino Acid (D-Lysine) Substitutions for Proteolytic Stability

Substituting natural L-amino acids with their chiral counterparts, D-amino acids, is a strategy used to enhance the proteolytic stability of peptides. nih.govpreprints.org Proteases in biological environments can degrade peptides composed of L-amino acids, limiting their therapeutic potential. nih.gov Replacing L-lysine residues with D-lysine in this compound analogs, such as in the D-Lys_TB_KKG6K analog, has been investigated to improve resistance to proteolytic degradation. mdpi.comresearchgate.net While this modification can enhance stability, studies on D-Lys_TB_KKG6K showed superior proteolytic stability compared to its L-amino acid template, although it did not necessarily result in elevated antimicrobial efficacy against all tested microorganisms in comparison to the original analog. mdpi.comresearchgate.net

Impact of Peptide Length, Charge, and Hydrophobicity on Bioactivity

The length, net charge, and hydrophobicity of a peptide are critical physicochemical parameters that significantly influence its antimicrobial activity and interaction with cell membranes. bohrium.comresearchgate.nettandfonline.comresearchgate.net Temporins are generally short peptides, typically 8-14 amino acids in length, and are mildly cationic with a net charge between 0 and +3 at pH 7. mdpi.comasm.orgconicet.gov.ar They also tend to have a high percentage of hydrophobic amino acids. researchgate.netconicet.gov.ar

Increasing the positive net charge of this compound analogs, often through the addition of lysine residues, can enhance their electrostatic interaction with the negatively charged surface of bacterial membranes, which is a crucial initial step for antimicrobial activity. mdpi.commdpi.comresearchgate.net This increased cationicity can contribute to a broader spectrum of activity, including against Gram-negative bacteria. mdpi.com

Hydrophobicity is also a key factor, influencing the peptide's ability to insert into and disrupt the lipid bilayer of bacterial membranes. bohrium.comresearchgate.net Enhancing the hydrophobicity of the N-terminus and the cationicity of the C-terminus in this compound has been shown to improve its membrane activity and potency against both Gram-negative and Gram-positive bacteria. nih.govbohrium.comresearchgate.netnih.gov Conversely, enhancing the cationicity of the N-terminus can negatively impact activity against Gram-positive bacteria while still enhancing potency against Escherichia coli. nih.govbohrium.comresearchgate.netnih.gov

The interplay between charge and hydrophobicity, contributing to the peptide's amphipathicity (the segregation of hydrophobic and hydrophilic residues), is vital for effective membrane interaction and disruption. nih.gov While the average length of temporins is around 13 residues, variations in length can also affect their activity and membrane interactions. researchgate.net

Strategies for Enhancing Specificity and Broadening Antimicrobial Spectrum

Strategies to enhance the specificity and broaden the antimicrobial spectrum of this compound analogs primarily focus on modifying the peptide's interaction with different types of microbial membranes. Since this compound is more active against Gram-positive bacteria, a major goal is to improve its efficacy against Gram-negative strains and potentially reduce toxicity towards mammalian cells. mdpi.commedchemexpress.com Rational design principles, including targeted amino acid substitutions and terminal modifications, are central to these strategies. sci-hub.se

Modifications to Improve Gram-Negative Activity

Improving the activity of this compound against Gram-negative bacteria is a significant area of research. Gram-negative bacteria have an outer membrane containing lipopolysaccharide (LPS), which acts as a barrier that can hinder the access of some AMPs to the cytoplasmic membrane. researchgate.net Modifications aimed at enhancing the interaction of this compound analogs with LPS and/or facilitating translocation across the outer membrane are crucial.

Adding positively charged residues, particularly at the N-terminus, has been shown to improve activity against Gram-negative bacteria. mdpi.comnih.govmdpi.comnih.gov This increased positive charge can enhance binding to the negatively charged LPS. nih.govnih.gov For example, the this compound analog TB_KKG6A, with two added lysines at the N-terminus and a Gly6 to Ala substitution, demonstrated improved activity against Gram-negative bacteria like E. coli and P. aeruginosa. mdpi.commdpi.com The analog TB-YK, with N-terminal modifications, also showed activity against Gram-negative strains. mdpi.com

Enhancing the hydrophobicity of the N-terminus while increasing the cationicity of the C-terminus has also been identified as a strategy to improve activity against both Gram-negative and Gram-positive bacteria. nih.govbohrium.comresearchgate.netnih.gov Conversely, increasing N-terminal cationicity alone can specifically enhance potency against E. coli while reducing effectiveness against Gram-positive bacteria. nih.govbohrium.comresearchgate.netnih.gov

Modifications that reduce the self-association of this compound may also enhance its activity against Gram-negative bacteria, potentially by improving its ability to interact with and cross the outer membrane. researchgate.netbiorxiv.org Computational and experimental studies investigating the interaction of this compound and its analogs with model Gram-negative bacterial membranes provide insights into how sequence modifications affect membrane binding and disruption mechanisms. nih.govbohrium.comnih.gov

Engineering for Enhanced Antifungal or Antiviral Efficacy

Modifications to the primary structure of this compound can significantly impact its activity spectrum and potency. Efforts to enhance antifungal or antiviral efficacy often involve altering the peptide's charge, hydrophobicity, and secondary structure, as these factors influence its interaction with microbial membranes or viral components.

Enhancing the cationicity and modulating the hydrophobicity of this compound have been explored to improve its activity. For instance, increasing the positive charge, often by adding lysine residues, can enhance interactions with negatively charged microbial membranes, a key mechanism for many AMPs. nih.govresearchgate.net Studies have shown that specific this compound analogs with increased positive charge exhibit enhanced activity against Candida albicans, a prevalent human fungal pathogen. mdpi.comnih.gov This suggests that the total charge of the peptide, and potentially the distribution of charged residues, plays a role in antifungal efficacy. mdpi.com

Furthermore, modifications aimed at improving activity against Gram-negative bacteria, such as the analog TB_KKG6A, which has an elevated positive net charge and changed amphipathic profile, have also shown antifungal potential against C. albicans. mdpi.comnih.gov Another analog, D-Lys_TB_KKG6K, where L-lysines are replaced by D-lysines, was designed to improve proteolytic stability while retaining antifungal activity. mdpi.com These examples highlight how targeted amino acid substitutions and modifications can lead to analogs with improved or broadened antimicrobial profiles.

This compound has also demonstrated antiviral activity, notably against Herpes Simplex Virus 1 (HSV-1). nih.govuniroma1.it Its virucidal activity against HSV-1 is linked to the disruption of the viral envelope. nih.gov This suggests that this compound, and potentially its analogs, can directly interact with and damage the lipid envelopes of viruses. Designing analogs with enhanced membrane-disrupting capabilities or altered binding affinities to viral envelope components could lead to improved antiviral agents.

Research indicates that minor sequence modifications in this compound can lead to drastic changes in antibacterial potency and selectivity by fundamentally altering membrane activity. researchgate.netbohrium.com While this research primarily focuses on antibacterial effects, the underlying principles of membrane interaction are also relevant to antifungal and enveloped antiviral mechanisms. The ability of this compound and its analogs to induce membrane depolarization and permeabilization in fungal cells, such as C. albicans, is a key aspect of their antifungal mechanism. nih.govcdnsciencepub.com

Data on the antifungal activity of this compound analogs against Candida species illustrates the impact of structural modifications. Table 1 shows the inhibitory concentrations (IC90) of this compound analogs against various Candida species. mdpi.com

Table 1: Antifungal Activity of this compound Analogs Against Candida Species (IC90 in µM) mdpi.com

PeptideC. albicansC. glabrataC. parapsilosisS. aureus (Control)
TB_KKG6K1.81.81.83.5
D-Lys_TB_KKG6K1.81.81.87.0
TB_KKG6Kscrambled1.81.81.8>100

Note: S. aureus was included as a this compound-sensitive bacterial control strain.

These findings suggest that while certain structural changes can impact antibacterial activity (as seen with TB_KKG6Kscrambled against S. aureus), the antifungal activity against Candida species remains consistent for these particular analogs. mdpi.com This highlights the potential for designing analogs with selective activity profiles.

Molecular Modeling in Analog Design (e.g., Molecular Docking)

Molecular modeling techniques, such as molecular docking, play a significant role in the rational design of this compound analogs with improved properties. jscimedcentral.com These computational methods allow researchers to predict the interaction of peptides with target molecules, such as microbial membranes or viral proteins, at an atomic level. jscimedcentral.com

Molecular docking can be used to:

Predict the binding pose and affinity of this compound and its analogs to potential targets. jscimedcentral.combeilstein-journals.org

Identify key amino acid residues involved in the interaction. nih.gov

Assess the impact of sequence modifications on binding characteristics. nih.gov

By simulating the interaction between the peptide and the target, molecular docking provides insights into the likely mechanism of action and helps guide the design of analogs with enhanced binding or disruptive capabilities. This is particularly valuable for membrane-active peptides like temporins, where interactions with lipid bilayers are crucial for their activity. nih.govresearchgate.netbohrium.com

While specific molecular docking studies focusing solely on this compound's interaction with fungal or viral targets are less extensively detailed in the provided snippets compared to bacterial targets or other temporins like Temporin L, the principle remains applicable. For example, molecular docking has been used to evaluate the interaction of Temporin L analogs with bacterial proteins like FtsZ, a key component of bacterial cell division. nih.govnih.gov This approach helps in designing analogs with improved protein-peptide interactions. nih.gov

Furthermore, molecular docking has been employed to assess the binding ability of various peptides, including this compound, to viral proteins like the SARS-CoV-2 receptor-binding domain (RBD). beilstein-journals.org Although the binding affinity of this compound to the SARS-CoV-2 RBD was reported as relatively weak compared to other peptides in that specific study, it demonstrates the application of docking in evaluating potential antiviral interactions. beilstein-journals.org

Computational strategies, including molecular dynamics simulations alongside docking, are increasingly used in the rational design of AMP analogs to predict their behavior and interactions in complex environments like membranes. researchgate.netresearchgate.netresearchgate.net These simulations can provide dynamic information about how peptide structure and membrane composition influence binding, insertion, and pore formation, which are relevant to both antifungal and antiviral mechanisms.

The use of molecular modeling allows for the in silico screening and optimization of potential analog sequences before experimental synthesis and testing, significantly accelerating the drug discovery process. jscimedcentral.com By understanding the molecular basis of this compound's interactions through modeling, researchers can design analogs with tailored properties for enhanced efficacy against specific fungal or viral pathogens.

Analytical and Methodological Approaches in Temporin B Research

Spectroscopic Techniques for Structural Analysis

Spectroscopy plays a crucial role in determining the secondary and tertiary structure of Temporin B and how its conformation changes in different environments, particularly in the presence of membrane mimics or actual cell membranes.

Circular Dichroism (CD) Spectroscopy for Secondary Structure

Circular Dichroism (CD) spectroscopy is a widely used technique to investigate the secondary structure of peptides like this compound conicet.gov.armdpi.comresearchgate.netresearchgate.net. CD measures the differential absorption of left and right circularly polarized light by a sample, which is sensitive to the arrangement of peptide bonds and thus the secondary structure (e.g., alpha-helix, beta-sheet, random coil) mdpi.com.

Studies utilizing CD spectroscopy have shown that this compound's secondary structure is highly dependent on its environment. In aqueous buffer at neutral pH, the peptide typically does not exhibit a defined conformation mdpi.com. However, in the presence of membrane-mimicking environments, such as trifluoroethanol (TFE) or negatively charged micelles composed of sodium dodecyl sulfate (B86663) (SDS) and phospholipid vesicles (like SOPC/POPG Large Unilamellar Vesicles), this compound adopts an alpha-helical conformation mdpi.comconicet.gov.armdpi.complos.org. This suggests that the peptide undergoes a conformational change upon interacting with the hydrophobic environment of a membrane, which is crucial for its activity mdpi.comconicet.gov.ar. CD spectroscopy has also been used to analyze the secondary structure of this compound analogues in the presence of SDS micelles, mimicking the negative surface of a bacterial membrane researchgate.net. This technique can also be employed to study the interaction of peptides directly with bacterial cells, providing information on the secondary structure the peptides assume in the cellular environment researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the high-resolution three-dimensional structure of peptides and investigating their interactions with membranes at atomic detail researchgate.netresearchgate.netacs.orgacs.org. NMR provides information about the local environment of individual atoms within the peptide, allowing for the determination of its conformation and dynamics.

NMR studies of this compound in the presence of LPS micelles have suggested that the peptide can undergo oligomerization, involving residues at both the N- and C-terminal ends mdpi.com. However, when this compound is combined with Temporin L, this compound appears as a monomer in LPS micelles mdpi.com. The structure of this compound in LPS micelles, determined using NMR data from a mixture with Temporin L, shows a helical conformation with a distinct hydrophobic face and a polar face mdpi.com. Saturation transfer difference (STD) NMR experiments have indicated that primarily N-terminal hydrophobic residues and polar residues are involved in interactions with LPS mdpi.com. NMR, in conjunction with CD, has been used to analyze the secondary structures of this compound and its analogues in the presence of SDS micelles, revealing insights into their helical folding propensity researchgate.net. Furthermore, NMR methodologies have been employed to determine the high-resolution structure of a this compound analogue bound to E. coli and to define the residues in close proximity to the bacterial membrane through STD analysis researchgate.netacs.orgnih.gov. NMR is also used to detect the binding of peptides to cells researchgate.net.

Microscopy Techniques for Cellular and Subcellular Effects

Microscopy techniques provide visual evidence of this compound's effects on cells and its localization, offering insights into its mechanism of action beyond structural changes.

Fluorescence Microscopy for Membrane Permeabilization and Intracellular Localization

Fluorescence microscopy is a valuable tool for visualizing the effects of this compound on cell membranes and tracking its movement within cells mdpi.comunimi.it. This technique often involves labeling the peptide or using fluorescent dyes that indicate changes in membrane integrity or cellular processes.

Fluorescence microscopy studies have demonstrated the interaction of this compound and its analogues with bacterial outer membranes mdpi.com. Time-resolved fluorescence microscopy studies have suggested that cationic antimicrobial peptides (AMPs), including potentially this compound, initially permeabilize the outer membrane of bacteria, allowing rapid access to the periplasm unimi.it. As the peptide concentration in the periplasm increases, the cytoplasmic membrane can also become permeabilized, leading to the peptide entering the cytoplasm unimi.it. Fluorescence microscopy using labeled this compound analogues, along with lipophilic dyes, has indicated that these peptides can compromise membrane integrity and rapidly enter Candida albicans cells in an energy-independent manner nih.govresearchgate.net. This technique has also been used to observe morphological transformations of supported lipid bilayers induced by this compound, including the formation of fibrillar protrusions nih.gov. Multicolor imaging at low peptide-to-lipid ratios revealed initial segregation of membrane-bound peptide and lipid exclusion from peptide-enriched areas nih.gov.

Electron Microscopy (TEM, SEM, Cryo-EM) for Morphological Changes and Viral Disruption

Electron microscopy techniques, including Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and Cryo-Electron Microscopy (Cryo-EM), provide high-resolution images of cellular and subcellular structures, allowing researchers to observe morphological changes induced by this compound and its effects on viruses acs.orgacs.orgunimi.ituni-freiburg.de.

TEM analysis has revealed that this compound can disrupt the viral envelope of Herpes Simplex Virus type 1 (HSV-1) mdpi.com. TEM studies have also shown that a Temporin 1CEa analogue can cause membrane breakage and leakage of intracellular components in human breast cancer cells within an hour mdpi.com. SEM and TEM studies on a Temporin 1CEa analogue demonstrated that at high concentrations, it disrupts cell membranes and induces depolarization mdpi.com. Electron microscopy has been used to study the interaction of Temporin L (a related temporin) with Escherichia coli, observing effects on cell morphology and membrane permeability acs.org. While not specifically focused on this compound, electron microscopy is a standard technique for visualizing viral particles and analyzing their interactions with cells, including morphological changes during assembly or disruption nih.govnih.govfrontiersin.org. Cryo-EM, in particular, allows for the visualization of biological samples in a near-native state at high resolution, which is valuable for studying viral structures and their interactions with host components or antimicrobial agents frontiersin.orgthermofisher.comspringernature.com. Peptide-treated C. albicans cells analyzed by cryo-based electron microscopy exhibited disintegrated subcellular structures, suggesting potential intracellular activity of the this compound analog TB_KKG6K nih.govresearchgate.net.

Atomic Force Microscopy (AFM) for Membrane Surface Interactions

Atomic Force Microscopy (AFM) is a surface-sensitive technique that provides high-resolution topographical images of membranes and allows for the visualization of peptide-membrane interactions at the nanoscale researchgate.netucl.ac.beucl.ac.uk.

AFM experiments have shown that the mechanism of action of some Temporin SH analogues involves membrane rupturing, triggering leakage of cytoplasmic content mdpi.com. AFM is a valuable tool for visualizing intricate membrane perturbations induced by external agents like peptides researchgate.netucl.ac.beucl.ac.uk. It can be used to study the reorganization of lipid bilayers treated with antimicrobial peptides researchgate.netucl.ac.uk. AFM studies on supported lipid bilayers have enabled the visualization of membrane disruption mechanisms by antimicrobial peptides ucl.ac.uk. While specific detailed findings for this compound using AFM were not extensively highlighted in the search results beyond its analogues and general applications, the technique is relevant for studying its interaction with membrane surfaces and potential pore or defect formation.

Biological Activity Assays

Biological activity assays are crucial for characterizing the effects of this compound on microbial pathogens and host cells. These assays provide quantitative data on the peptide's potency and its impact on essential cellular processes.

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determinations

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays are standard methods used to determine the lowest concentrations of an antimicrobial peptide required to inhibit visible microbial growth and to kill 99.9% of the initial inoculum, respectively. For this compound and its analogs, these assays are frequently performed against Gram-positive bacteria, such as Staphylococcus aureus, and sometimes against Gram-negative bacteria like Escherichia coli, and other microorganisms like Listeria ivanovii or Candida albicans.

Typically, these determinations involve broth microdilution methods where serial two-fold dilutions of the peptide are incubated with a standardized microbial suspension in a suitable growth medium. The MIC is defined as the lowest concentration that completely inhibits visible bacterial growth after a specified incubation period, usually 24 hours at 37°C nih.govmdpi.com. MBC is determined by plating aliquots from wells with peptide concentrations at or above the MIC onto agar (B569324) plates; the MBC is the lowest concentration that results in a significant reduction (≥99.9%) in viable colonies after incubation nih.govmdpi.com.

Studies have reported varying MIC and MBC values for this compound and its analogs depending on the specific microbial strain tested and the assay conditions researchgate.netacs.orgbohrium.comnih.gov. For instance, this compound has shown activity against Staphylococcus aureus researchgate.netacs.org. Analogs like GHa4R, derived from Temporin-GHa, have demonstrated stronger antibacterial activity and bactericidal efficacy against S. aureus, including methicillin-resistant strains (MRSA), compared to the parent peptide bohrium.com. The ratio of MBC to MIC is often considered; a ratio of 4 or less typically indicates bactericidal activity rather than bacteriostatic activity mdpi.com.

Membrane Permeability and Depolarization Assays (e.g., fluorescent dyes)

Membrane permeability and depolarization assays are employed to investigate the mechanism by which this compound interacts with and disrupts microbial cell membranes. These assays often utilize fluorescent dyes that are sensitive to changes in membrane potential or integrity.

Fluorescent dyes such as 3,3′-dipropylthiadicarbocyanine iodide [DiSC3(5)] are used to assess membrane depolarization. DiSC3(5) is a voltage-sensitive dye that accumulates in polarized membranes, leading to fluorescence quenching. Upon membrane depolarization, the dye is released into the surrounding medium, resulting in an increase in fluorescence intensity, which can be measured over time ird.frnih.govasm.org. This compound and its analogs have been shown to induce rapid depolarization of bacterial membranes, such as that of S. aureus, in a concentration- and time-dependent manner asm.org.

Membrane permeability can be evaluated using dyes like SYTOX green or propidium (B1200493) iodide (PI). These are membrane-impermeable dyes that can only enter cells with compromised membranes and stain nucleic acids, becoming fluorescent upon binding bohrium.comnih.gov. An increase in fluorescence intensity indicates increased membrane permeability. Studies have shown that this compound analogs can increase the permeability of bacterial and fungal cell membranes, suggesting that membrane disruption is a key part of their mechanism of action bohrium.comnih.govfrontiersin.orgnih.gov. The extent of membrane permeabilization can be correlated with peptide concentration frontiersin.org.

Cell Viability and Proliferation Assays (e.g., MTT, LDH leakage)

Cell viability and proliferation assays are conducted to assess the potential toxicity of this compound towards mammalian host cells. This is crucial for determining the therapeutic index of the peptide. Common methods include the MTT assay and LDH leakage assay.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability. Metabolically active cells with functional mitochondria convert the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals takarabio.comabcam.comthermofisher.comnih.gov. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization of the crystals thermofisher.comnih.gov. This compound has been evaluated using MTT assays on various cell lines, including keratinocytes (e.g., HaCaT, A431) and fibroblasts (e.g., MRC-5), to determine its cytotoxicity nih.govnih.govresearchgate.netnih.gov.

The LDH (lactate dehydrogenase) leakage assay measures the release of the cytoplasmic enzyme LDH into the cell culture medium. LDH is released when the cell membrane is damaged, indicating cell death or membrane compromise takarabio.comabcam.comnih.gov. Higher levels of LDH in the medium correlate with decreased cell viability takarabio.com. This assay provides a complementary measure of cytotoxicity compared to the MTT assay nih.gov.

In Vitro Host Cell Interaction Assays (e.g., keratinocyte migration)

In vitro host cell interaction assays are used to explore the effects of this compound on specific host cell functions, such as migration, which is relevant for processes like wound healing. Keratinocyte migration assays are a notable example.

Wound closure assays, often using cell culture inserts to create a "wound" area on a monolayer of keratinocytes (e.g., HaCaT or A431 cells), are used to measure the ability of cells to migrate and close the gap over time researchgate.netnih.govresearchgate.net. The rate of wound closure can be quantified by measuring the reduction in the cell-free area nih.gov. Studies have shown that this compound can stimulate the migration of keratinocytes frontiersin.orgresearchgate.netnih.govnih.govresearchgate.net. This effect can be inhibited by compounds that affect cell proliferation, such as mitomycin C, or by inhibitors of signaling pathways like the epidermal growth factor receptor (EGFR) pathway, suggesting that this compound's effect on migration may involve these processes researchgate.netnih.govresearchgate.net.

Computational Methods for Predicting and Validating Peptide Properties

Computational methods, particularly molecular dynamics simulations, play a significant role in providing atomic-level insights into the interactions of this compound with biological membranes, complementing experimental observations.

Molecular Dynamics (MD) Simulations of Peptide-Lipid Bilayer Systems

Molecular Dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules, including peptides and lipid bilayers, over time. These simulations can provide detailed information about peptide-membrane interactions, such as peptide binding, insertion depth, orientation, conformational changes, and effects on membrane properties.

MD simulations of this compound and its analogs interacting with model lipid bilayers, often composed of phospholipids (B1166683) like POPG (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoglycerol) and POPE (1-palmitoyl-2-oleoyl-sn-glycero-3-phosphoethanolamine) which mimic bacterial membranes, have been conducted researchgate.netnih.govresearchgate.netbiorxiv.orgmdpi.com. These simulations can reveal how the peptide's structure and charge distribution influence its interaction with negatively charged bacterial membranes researchgate.netresearchgate.net.

Simulations have shown that this compound peptides can interact with lipid bilayers, with some studies indicating deeper insertion into POPG membranes compared to POPE/POPG mixtures nih.govresearchgate.net. MD simulations can also shed light on the formation of peptide aggregates or hetero-oligomers within the membrane, which may be relevant to their mechanism of action researchgate.netresearchgate.netbiorxiv.org. Furthermore, these simulations can help visualize peptide-induced changes in membrane order or the formation of pores or defects researchgate.netnih.govbiorxiv.org. Potential of Mean Force (PMF) calculations can be used in MD simulations to investigate the energy profile of peptide insertion into the bilayer, providing insights into the favorability of membrane penetration mdpi.com.

Statistical Analysis of Structure-Activity Data

Statistical analysis plays a crucial role in understanding the structure-activity relationships (SAR) of this compound and its analogues. Researchers employ various statistical methods to correlate the structural modifications of these peptides with their observed biological activities, such as antimicrobial potency or membrane interactions. These analyses help to identify key structural features that contribute to activity and guide the rational design of novel peptide sequences with improved properties.

Studies on this compound and its analogues frequently utilize statistical software packages like Prism for data analysis mdpi.comnih.gov. Common statistical approaches include the determination of significance using tests such as the Mantel-Cox test for survival curves in in vivo models mdpi.comnih.gov. For in vitro assays, such as those measuring permeability or antimicrobial activity, techniques like Two-way ANOVA analysis are applied to assess the statistical significance of observed differences between this compound and its modified versions nih.gov. Error bars in graphical representations typically represent the standard error of the mean (SEM), derived from multiple replicates, to indicate the variability and reliability of the experimental data mdpi.comnih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a more advanced statistical approach used in peptide research, including studies potentially relevant to this compound analogues wikipedia.orgresearchgate.net. QSAR models aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds (peptides in this case) and their biological activity wikipedia.org. These models can be regression-based, relating predictor variables (molecular descriptors) to a quantitative measure of activity, or classification-based, linking descriptors to a categorical activity outcome wikipedia.org. While the provided search results specifically mention QSAR in the context of other compounds or temporin L analogues researchgate.netacs.orgacs.org, the principles are applicable to this compound research for predicting the activity of new analogues based on their structural characteristics.

Detailed research findings often involve comparing the activities of native this compound with designed analogues featuring specific amino acid substitutions or modifications. For instance, studies have statistically analyzed the impact of adding lysine (B10760008) residues to the N-terminus or substituting glycine (B1666218) at position 6 on the antimicrobial activity spectrum and potency against different bacterial strains mdpi.combiorxiv.orgnih.govfrontiersin.org. Molecular dynamics simulations, while not strictly statistical analysis of experimental data, generate large datasets on peptide conformation and membrane interaction that are then analyzed using statistical methods to understand the relationship between structure, dynamics, and activity nih.govresearchgate.net.

While specific comprehensive data tables directly linking this compound analogue structures to statistically analyzed activity data across a range of modifications and tests were not extensively detailed in the provided snippets, the research indicates that such data is generated and analyzed using the described statistical methods mdpi.comnih.govbiorxiv.orgnih.govfrontiersin.org. The focus of the statistical analysis is consistently on determining the significance of the observed changes in biological activity resulting from structural modifications.

PeptideModification(s)Primary Activity FocusStatistical Analysis MentionedKey Finding (Related to SAR)
Temporin-1CEhNovel temporin peptideAnti-Gram-positive bacteriaPrism (v6.0), SEM, Mantel-Cox test, Two-way ANOVA mdpi.comnih.govPossesses good anti-Gram-positive bacteria activity through membrane destruction mdpi.com.
T1CEh-KKTwo lysines added to N-terminus of Temporin-1CEhAnti-Gram-negative bacteriaPrism (v6.0), SEM, Mantel-Cox test, Two-way ANOVA mdpi.comnih.govIncreased anti-Gram-negative bacteria activity with low haemolysis nih.gov. Strategy used in modification of this compound mdpi.comnih.gov.
This compound KKG6ATwo lysines at N-terminus, Gly6 substituted with AlaAnti-Gram-positive and Gram-negative bacteriaNot explicitly detailed for this specific comparison in snippetsShowed activity against E. coli and P. aeruginosa mdpi.com. Minor sequence modifications cause drastic changes in potency biorxiv.orgnih.gov.
This compound L1FKLeu1 with Phe1, Lys at C-terminus, Asn7 deletionBroader spectrum antimicrobialStatistical-based computational strategy for design mdpi.combiorxiv.orgnih.govfrontiersin.orgBroader spectrum of activity at low concentration, including against Gram-negative bacteria biorxiv.orgnih.govfrontiersin.org.
This compound + Temporin LCombinationSynergy against bacteriaData analysis with pClamp 10 software, FIC index nih.govThis compound enhances the cooperativity of Temporin L activity nih.gov.

The statistical analysis of structure-activity data for this compound and its analogues is fundamental to understanding how modifications influence biological function. Methods range from basic statistical tests for significance in experimental assays to more complex computational approaches like QSAR used in the design and prediction of analogue properties. These analyses consistently demonstrate that even minor alterations in the amino acid sequence of this compound can lead to significant changes in its activity profile biorxiv.orgnih.govfrontiersin.org.

Future Directions and Research Gaps in Temporin B Studies

Elucidation of Complete Biosynthetic Pathways

While temporins are known to be produced in the skin glands of frogs, the complete, detailed biosynthetic pathway for Temporin B and other temporins is not yet fully elucidated. Research has identified the presence of prepropeptide encoding cDNA in the skin of Rana temporaria, which includes a signal peptide, an acidic propeptide, and the temporin peptide sequence. biosyn.com However, a comprehensive understanding of the enzymatic steps involved in post-translational modifications, such as C-terminal amidation, and the regulatory mechanisms governing temporin biosynthesis remains an area for future research. biosyn.comnih.gov Further studies utilizing advanced molecular biology techniques could help map these pathways in detail.

Comprehensive Understanding of Intracellular Mechanisms of Action

The primary mechanism of action for many temporins is believed to involve the perturbation and permeabilization of bacterial cell membranes due to their cationic and amphipathic nature. biosyn.comfrontiersin.org However, a comprehensive understanding of the intracellular mechanisms of action of this compound is still developing. While this compound has been shown to kill Staphylococcus aureus within infected keratinocytes, the precise intracellular targets and pathways involved in this process are not fully clear. asm.org Studies have indicated that this compound can enter HaCaT keratinocytes at sublethal concentrations and diffuse into the cytoplasm, but the mechanism by which it kills intracellular pathogens in this context requires further investigation. asm.org Research using techniques like live-cell imaging, organelle-specific probes, and proteomics could help identify intracellular targets and elucidate the cascade of events leading to bacterial death.

Exploration of Novel Biological Activities Beyond Antimicrobial Effects

While primarily recognized for its antimicrobial activity, there is evidence suggesting that this compound and its analogs may possess other biological activities. For instance, this compound has shown virucidal activity against Herpes Simplex Virus 1 (HSV-1). mednexus.orgmdpi.com Additionally, temporins have been reported to exhibit anti-inflammatory properties and can stimulate the migration of keratinocytes, suggesting potential roles in wound healing and immune modulation. asm.orgmdpi.comnih.gov Further research is needed to comprehensively explore these and other potential non-antimicrobial activities of this compound, which could broaden its therapeutic applications. Investigation into its effects on host cells and immune responses at a molecular level would be valuable.

Development of Advanced Analytical Techniques for Real-Time Monitoring of Peptide-Target Interactions

Understanding the dynamic interactions between this compound and its targets, particularly bacterial membranes, in real-time is crucial for deciphering its mechanism of action and designing improved analogs. While techniques like circular dichroism (CD), nuclear magnetic resonance (NMR), and patch clamp have provided insights into temporin-membrane interactions and conformational changes, there is a need for more advanced analytical techniques capable of real-time monitoring at a higher resolution. biorxiv.orgacs.orgmdpi.comnih.gov Techniques such as single-molecule spectroscopy, advanced fluorescence microscopy, and surface plasmon resonance could offer more detailed kinetic and structural information about peptide binding, insertion, and pore formation in live bacteria or model membranes.

Computational and Experimental Integration for Rational Design of Highly Optimized Analogs

Computational approaches, such as molecular dynamics simulations and statistical models, have been employed in the design of this compound analogs with improved properties, such as broader spectrum activity and enhanced antibiofilm potential. biorxiv.orgfrontiersin.orgnih.govresearchgate.net However, a more integrated approach combining sophisticated computational modeling with experimental validation is essential for the rational design of highly optimized this compound analogs. Future research should focus on refining computational models to accurately predict peptide-membrane interactions, toxicity, and activity against various pathogens. biorxiv.orgnih.govresearchgate.netresearchgate.net High-throughput screening methods and advanced synthesis techniques are also needed to efficiently generate and evaluate large libraries of designed peptides, accelerating the discovery of candidates with optimal therapeutic profiles. researchgate.netacs.org

Investigation into Potential for Resistance Development Against this compound and its Analogs

While AMPs are generally considered less prone to resistance development compared to conventional antibiotics due to their membrane-targeting mechanisms, the potential for bacteria to develop resistance against this compound and its analogs warrants thorough investigation. mdpi.com Studies exploring bacterial adaptation mechanisms, such as modifications in membrane composition, efflux pumps, or enzymatic degradation of the peptide, are crucial. mdpi.com Understanding these potential resistance pathways will be vital for developing strategies to mitigate resistance, such as designing analogs that circumvent resistance mechanisms or using this compound in combination therapies.

Pharmacodynamic and Synergistic Studies in Complex Microbial Communities (e.g., polymicrobial infections)

Most studies on this compound have focused on its activity against single bacterial species in isolation. However, infections in vivo often involve complex polymicrobial communities. researchgate.net Future research should investigate the pharmacodynamics of this compound and its analogs within these complex environments. researchgate.netnih.govnih.gov Studies on synergistic interactions between this compound and other antimicrobial agents, including conventional antibiotics and other AMPs, in polymicrobial settings are particularly important. nih.govmdpi.comnih.govnih.govacs.orgplos.org Research has shown that this compound can act in synergy with Temporin L, affecting membrane activity and enhancing antibacterial cooperativity against certain strains. nih.govnih.govacs.org Further studies are needed to explore synergistic combinations against a wider range of pathogens and in more physiologically relevant polymicrobial models.

Further Characterization of Immunomodulatory Signaling Pathways

Current research indicates that this compound and other temporins can influence various aspects of the innate and adaptive immune responses. Studies have shown this compound's ability to promote wound healing, a process intrinsically linked to immune cell activity and signaling cascades dokumen.pub. This pro-wound healing effect has been associated with the involvement of the epidermal growth factor receptor (EGFR) signaling pathway in keratinocytes, suggesting a role for this compound in modulating cellular processes critical for tissue repair and host defense at barrier sites dokumen.pub.

Beyond direct effects on processes like wound healing, the broader class of bioactive peptides (BAPs), which includes temporins, is known to modulate immune responses by influencing key signaling pathways. These mechanisms can involve regulating the release of inflammatory mediators and modulating pathways such as the mitogen-activated protein kinase (MAPK) and nuclear factor-κB (NF-κB) pathways. These pathways are central to the transcription of genes encoding pro-inflammatory cytokines and chemokines, critical components of the immune response.

Research on other temporin family members further supports the likelihood of this compound interacting with similar signaling nodes. For instance, Temporin 1CEa has been shown to downregulate the MyD88-dependent signaling pathway, leading to a reduction in the release of pro-inflammatory molecules like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Similarly, Temporin-Rb has demonstrated the capacity to alter the expression of pro-inflammatory genes, significantly impacting transforming growth factor-beta (TGFβ) and interleukin-1 beta (IL-1β) levels in cellular models. These findings from related peptides highlight the potential for this compound to influence a range of cytokines and immune mediators through modulation of diverse signaling cascades, including those involving Toll-like receptors (TLRs) and downstream effectors like NF-κB and MAPK.

Despite these insights, a significant research gap exists in the comprehensive characterization of the specific signaling pathways activated or modulated by this compound across different immune cell types (e.g., macrophages, neutrophils, lymphocytes, dendritic cells) and in various inflammatory contexts. While the involvement of EGFR in keratinocytes during wound healing is a key finding, the precise molecular events triggered by this compound in professional immune cells, including receptor interactions, downstream kinase activation, and transcription factor modulation, require detailed elucidation.

Future research should focus on employing advanced techniques such as phosphoproteomics, transcriptomics, and targeted gene silencing or overexpression studies to map the complete signaling network influenced by this compound. Identifying the specific receptors that this compound interacts with on immune cells is a critical step. While some AMPs interact with cell surface receptors like TLRs, others can enter cells and interact with intracellular targets. Determining whether this compound primarily acts via membrane receptors or intracellularly will significantly inform our understanding of its signaling mechanisms.

Furthermore, investigating the context-dependent nature of this compound's immunomodulatory effects is essential. Its influence on signaling pathways may differ depending on the presence of pathogens, the specific type of immune challenge, and the activation state of the immune cells. Understanding how this compound integrates signals from the environment and fine-tunes immune responses through specific pathways will be key to its therapeutic application.

The potential for synergistic interactions with other temporins, as observed with Temporin L and B in antibacterial activity, also suggests that studying the combined effects of this compound with other host defense molecules on signaling pathways could reveal novel mechanisms and enhance therapeutic strategies.

Filling these research gaps through detailed mechanistic studies will provide a clearer picture of how this compound exerts its immunomodulatory effects, paving the way for the rational design of peptide-based therapies that selectively target specific signaling pathways to manage inflammation and enhance host defense.

Observed Effects of Temporins on Selected Immunomodulatory Markers and Pathways

PeptideCell Type/ModelObserved EffectAssociated Pathway/Mediator (if identified)Reference
This compoundHaCaT KeratinocytesPromotes wound healingEGFR signaling pathway dokumen.pub
This compoundHaCaT KeratinocytesKills intracellular S. aureusNot explicitly linked to a pathway in source dokumen.pub
Bioactive Peptides (General)Immune CellsModulate inflammatory mediator releaseMAPK, NF-κB signaling pathways
Immunomodulatory Peptides (General)Immune CellsSuppress pro-inflammatory cytokines (IL-6, IL-8, TNF-α)TLRs, intracellular signaling proteins
Temporin 1CEaIn vitro modelDownregulates pro-inflammatory molecules (TNFα, IL-6)MyD88-dependent signaling pathway
Temporin-RbA549 CellsAlters pro-inflammatory gene expressionTGFβ, IL-1β levels affected

Q & A

Q. What experimental models are most appropriate for studying Temporin B’s antimicrobial mechanisms?

this compound’s activity is typically evaluated using in vitro assays (e.g., minimum inhibitory concentration (MIC) assays against Gram-positive bacteria like Staphylococcus aureus) and membrane permeability tests (e.g., propidium iodide uptake). For in vivo relevance, murine infection models are employed to assess efficacy and toxicity. Ensure protocols detail bacterial strains, peptide concentrations, and solvent controls to enhance reproducibility .

Q. How should researchers optimize buffer conditions for this compound stability in biochemical assays?

Stability studies require systematic testing of pH (5.0–7.4), salt concentrations (e.g., 0–150 mM NaCl), and temperature (4–37°C). Circular dichroism (CD) spectroscopy can monitor structural changes under varying conditions. Document buffer composition in supplementary materials to enable cross-study comparisons .

Q. What controls are essential when evaluating this compound’s cytotoxicity in mammalian cell lines?

Include negative controls (untreated cells), vehicle controls (e.g., DMSO), and positive controls (e.g., melittin). Use multiple cell lines (e.g., HEK293, red blood cells for hemolysis) to assess tissue-specific toxicity. Normalize viability assays (e.g., MTT) to cell density and incubation time .

Q. Which spectroscopic techniques validate this compound’s secondary structure in solution?

CD spectroscopy for α-helical content analysis and nuclear magnetic resonance (NMR) for residue-specific structural insights. Report solvent conditions (e.g., TFE/water ratios) and temperature, as these influence peptide folding .

Q. How can researchers address batch-to-batch variability in synthetic this compound peptides?

Use HPLC and mass spectrometry to confirm purity (>95%) and molecular weight. Store lyophilized peptides at -80°C and avoid repeated freeze-thaw cycles. Include batch-specific characterization data in supplementary files .

Advanced Research Challenges

Q. How can conflicting reports on this compound’s efficacy against Gram-negative bacteria be resolved?

Conduct a meta-analysis of published MIC values, stratifying by bacterial outer membrane composition (e.g., LPS vs. lipid A variants). Experimentally test hypotheses using isogenic bacterial mutants to isolate structural determinants of resistance .

Q. What computational approaches predict this compound’s membrane interactions with atomistic precision?

Molecular dynamics (MD) simulations using force fields like CHARMM36 or Martini can model peptide insertion into lipid bilayers. Validate predictions with experimental data (e.g., neutron reflectometry) and deposit simulation trajectories in public repositories (e.g., Zenodo) for reproducibility .

Q. What strategies mitigate this compound’s toxicity in systemic applications without compromising antimicrobial activity?

Structure-activity relationship (SAR) studies can guide residue substitutions (e.g., reducing hydrophobicity at non-critical positions). Use alanine scanning mutagenesis to identify toxicity “hotspots” and compare analogs in parallel toxicity-efficacy screens .

Q. How should researchers design studies to reconcile discrepancies in this compound’s immunomodulatory effects?

Systematically vary immune cell types (e.g., macrophages vs. neutrophils) and activation states (e.g., LPS-primed vs. resting). Measure cytokine release (ELISA) and transcriptomic profiles (RNA-seq) under standardized conditions. Disclose all covariates (e.g., cell culture media, serum content) to enable cross-study validation .

Q. What experimental frameworks validate this compound’s synergy with conventional antibiotics?

Use checkerboard assays to calculate fractional inhibitory concentration indices (FICIs). Test synergy in biofilm models and in vivo co-treatment regimens. Share raw interaction data (e.g., dose-response matrices) via open-access platforms to support meta-analyses .

Methodological Best Practices

  • Data Contradiction Analysis : Apply multivariable regression to identify confounding factors (e.g., pH, solvent) in conflicting datasets .
  • Reproducibility : Adhere to FAIR data principles by depositing protocols, raw data, and analysis code in repositories like Figshare or GitHub .
  • Ethical Reporting : For in vivo studies, detail animal welfare protocols (e.g., ARRIVE guidelines) and justify sample sizes statistically .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.